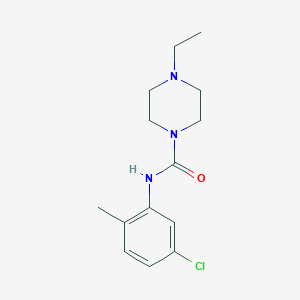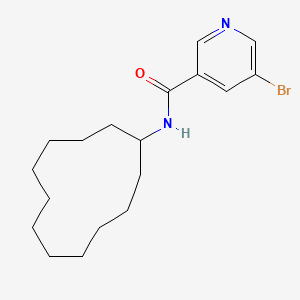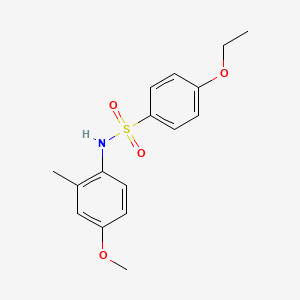
N-(5-chloro-2-methylphenyl)-4-ethyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-4-ethyl-1-piperazinecarboxamide, commonly referred to as CTZ, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CTZ belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological effects, including antidepressant, anxiolytic, and anti-inflammatory properties. In
作用机制
The exact mechanism of action of CTZ is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. CTZ has been shown to increase the levels of these neurotransmitters in the brain, which could explain its antidepressant and anxiolytic effects. Additionally, CTZ has been found to inhibit the activity of certain enzymes involved in the inflammatory response, which could explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
CTZ has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which could explain its antidepressant and anxiolytic effects. CTZ has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which could explain its anti-inflammatory properties. Additionally, CTZ has been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is not fully understood.
实验室实验的优点和局限性
One advantage of using CTZ in lab experiments is its ability to modulate the levels of neurotransmitters in the brain, making it a useful tool for studying the neurochemistry of depression and anxiety disorders. Additionally, CTZ has been found to have anti-inflammatory properties, which could be useful for studying inflammatory diseases. However, one limitation of using CTZ in lab experiments is its potential toxicity, which could affect the validity of the results.
未来方向
There are several future directions for research on CTZ. One area of interest is its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells. Another area of interest is its potential use in the treatment of depression and anxiety disorders, as it has been found to exhibit antidepressant and anxiolytic effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of CTZ and its potential side effects.
合成方法
The synthesis of CTZ involves the reaction of 5-chloro-2-methylphenyl isocyanate with 4-ethylpiperazine in the presence of a suitable solvent. This reaction leads to the formation of CTZ, which can be purified using column chromatography. The yield of CTZ can be increased by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent composition.
科学研究应用
CTZ has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit antidepressant and anxiolytic effects in animal models, making it a promising candidate for the treatment of depression and anxiety disorders. CTZ has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CTZ has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-3-17-6-8-18(9-7-17)14(19)16-13-10-12(15)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVWXRUATLSVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382197.png)
![N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5382211.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(2-thienylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5382226.png)
![7-(2,3-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5382234.png)
![[rel-(1R,3S)-3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}carbonyl)cyclopentyl]amine dihydrochloride](/img/structure/B5382241.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B5382248.png)



![2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5382268.png)
![1-{[2-(azepan-1-ylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-methylprolinamide](/img/structure/B5382270.png)
![3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B5382281.png)

![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5382295.png)